N-Allyl-3-methylpyridin-2-amine
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Overview
Description
N-Allyl-3-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a methyl group at the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-3-methylpyridin-2-amine typically involves the alkylation of 3-methylpyridin-2-amine with an allyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-allyl-3-methylpyridine N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The allyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DMF or THF.
Major Products Formed:
Oxidation: N-allyl-3-methylpyridine N-oxide.
Reduction: this compound.
Substitution: Various substituted N-allyl-3-methylpyridin-2-amines depending on the electrophile used.
Scientific Research Applications
N-Allyl-3-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Allyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The allyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
3-Methylpyridin-2-amine: Lacks the allyl group, resulting in different reactivity and applications.
N-Allyl-2-aminopyridine: Similar structure but with the allyl group attached to the 2-position, leading to different chemical properties.
N-Allyl-4-methylpyridin-2-amine: The methyl group is at the 4-position, affecting the compound’s steric and electronic properties.
Uniqueness: N-Allyl-3-methylpyridin-2-amine is unique due to the specific positioning of the allyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-N-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-3-6-10-9-8(2)5-4-7-11-9/h3-5,7H,1,6H2,2H3,(H,10,11) |
InChI Key |
PVCRMJJDZKUNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NCC=C |
Origin of Product |
United States |
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